molecular formula C12H16N4O2S B2888684 3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 794559-23-2

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B2888684
M. Wt: 280.35
InChI Key: BBMJBCYRGOJKJP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It’s likely that the compound has biological activity, as many pyrimidine derivatives are known to be bioactive .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The various substituents mentioned in the name of the compound (such as methyl and sulfanyl groups) would be attached to this ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Pyrimidine itself is a crystalline solid that is soluble in water .

Scientific Research Applications

Synthesis Techniques and Catalysis

  • Efficient Synthesis Using Ionic Liquid Supported on Functionalized Nanosilica: An efficient synthesis method for pyridine-pyrimidines, including compounds similar to the target molecule, using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst under microwave irradiation and solvent-free conditions is reported (Rahmani et al., 2018).

Chemical Properties and Reactions

  • Regioselective Amination of Condensed Pyrimidines

    The study explores the reactivity of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, related to the target compound, with alkylamides, leading to regioselective formation of 7-amino derivatives (Gulevskaya et al., 1994).

  • Photochemical Reduction Studies

    Research into the photochemical reduction of pyrimidine derivatives provides insights into their chemical behavior under certain conditions, which could be relevant for the compound (Pfoertner, 1975).

Applications in Materials Science

  • Novel Oxorhenium(V) Complexes

    The development of new oxorhenium(V) complexes from diaminedithiol (DADT) ligand systems, which might have structural similarities or relevance to the target compound, has been explored (Chryssou et al., 2002).

  • Design and Application of Pyrimidine-Phthalimide Derivatives

    The design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives for pH-sensing applications highlight the potential use of similar pyrimidine derivatives in sensor technology (Yan et al., 2017).

  • Synthesis and Antitumor Activity

    A study on the synthesis and antitumor activity of certain pyrido[2,3-d]pyrimidine derivatives shows the potential biomedical applications of similar compounds (Grivsky et al., 1980).

Future Directions

The study and development of new pyrimidine derivatives is a active area of research, particularly in the field of medicinal chemistry. These compounds have potential uses in the treatment of various diseases, including cancer and viral infections .

properties

IUPAC Name

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-6(2)5-16-9-8(10(19)14-7(3)13-9)11(17)15(4)12(16)18/h6H,5H2,1-4H3,(H,13,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMJBCYRGOJKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

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